N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Description
N-cyclohexylcyclohexanamine (CAS: 101-83-7) is a secondary amine featuring two cyclohexyl groups bonded to a central nitrogen atom. It is structurally related to dicyclohexylamine (DCHA), a compound used in pharmaceutical formulations (e.g., as a counterion for fumagillin) and industrial applications . Its rigid cyclohexyl substituents confer high lipophilicity, influencing its solubility and reactivity in organic syntheses .
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid is a hexanoic acid derivative with dual protecting groups: a tert-butoxycarbonyl (Boc) group at position 3 and a benzyloxycarbonyl (Cbz) group at position 4.
Properties
CAS No. |
401792-89-0 |
|---|---|
Molecular Formula |
C31H51N3O6 |
Molecular Weight |
561.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(12-16(22)23)10-7-11-20-17(24)26-13-14-8-5-4-6-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1 |
InChI Key |
DIIXPGUGJXWBQW-RSAXXLAASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Lipophilicity and Reactivity: N-cyclohexylcyclohexanamine’s rigid cyclohexyl groups reduce its solubility in polar solvents compared to linear aliphatic amines (e.g., hexylamine) but enhance stability in hydrophobic environments . The Boc/Cbz-protected hexanoic acid derivative exhibits moderate solubility in dichloromethane and THF, advantageous for peptide coupling reactions .
N-cyclohexylcyclohexanamine’s regulatory status under §721.11559 highlights environmental concerns due to its persistence in aquatic systems .
Synthetic Utility: Boc/Cbz-protected amino acids are critical in orthogonal protection strategies, enabling sequential deprotection during peptide elongation. This contrasts with acetyl or formyl groups, which offer less selectivity .
Research and Regulatory Considerations
Biological Activity
N-cyclohexylcyclohexanamine; (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of functional groups allows for various interactions that can modulate biological pathways.
- Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
- Receptor Binding: It could bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antioxidant Properties
Research indicates that N-cyclohexylcyclohexanamine exhibits antioxidant activity by scavenging free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. This activity is crucial for protecting cells from damage caused by oxidative stress.
Antimicrobial Activity
Studies have shown promising results regarding the antimicrobial properties of the compound. It has been tested against various bacterial strains, demonstrating effectiveness comparable to existing antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of N-cyclohexylcyclohexanamine using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations, suggesting potential therapeutic applications in preventing oxidative damage in neurological disorders.
Case Study 2: Antimicrobial Efficacy
In a clinical trial reported in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant strains of bacteria. The findings revealed that it inhibited bacterial growth effectively, highlighting its potential as a new antimicrobial agent.
Toxicological Profile
Safety assessments have indicated that while N-cyclohexylcyclohexanamine has beneficial biological properties, it also poses certain risks. Toxicological studies revealed:
- Skin Irritation: Moderate irritation upon dermal exposure.
- Aquatic Toxicity: Toxic to aquatic life with long-lasting effects, necessitating careful environmental considerations during application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
